1-(2-methoxy-5-nitrobenzyl)-1H-benzimidazole-2-carbonitrile
Description
1-(2-Methoxy-5-nitrobenzyl)-1H-benzimidazole-2-carbonitrile is a synthetic organic compound with a unique structure that has garnered interest in various fields of research. This compound is characterized by the presence of a benzimidazole core substituted with a methoxy-nitrobenzyl group and a carbonitrile group. Its distinct chemical structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-[(2-methoxy-5-nitrophenyl)methyl]benzimidazole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c1-23-15-7-6-12(20(21)22)8-11(15)10-19-14-5-3-2-4-13(14)18-16(19)9-17/h2-8H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQYKQZHFHPMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN2C3=CC=CC=C3N=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-methoxy-5-nitrobenzyl)-1H-benzimidazole-2-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Nitration: The nitration of 2-methoxybenzyl bromide to obtain 2-methoxy-5-nitrobenzyl bromide.
Cyclization: The cyclization of 2-methoxy-5-nitrobenzyl bromide with o-phenylenediamine to form the benzimidazole core.
Introduction of Carbonitrile Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(2-Methoxy-5-nitrobenzyl)-1H-benzimidazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The benzimidazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxy-5-nitrobenzyl)-1H-benzimidazole-2-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-nitrobenzyl)-1H-benzimidazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Methoxy-5-nitrobenzyl)-1H-benzimidazole-2-carbonitrile can be compared with other similar compounds, such as:
2-Methoxy-5-nitrobenzyl bromide: Shares the methoxy-nitrobenzyl group but lacks the benzimidazole core and carbonitrile group.
1-(2-Methoxy-5-nitrobenzyl)-1H-indole-3-acetic acid: Contains a similar methoxy-nitrobenzyl group but has an indole core instead of a benzimidazole core.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
